

Technical Guide: Spectroscopic and Synthetic Profile of N-(2-chlorophenyl)-4-isopropylbenzamide

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Compound of Interest

Compound Name: *N*-(2-chlorophenyl)-4-isopropylbenzamide

Cat. No.: B263665

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This technical guide provides a detailed overview of the anticipated spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for the novel compound **N-(2-chlorophenyl)-4-isopropylbenzamide**. Due to the absence of specific literature precedent for this molecule, this document leverages data from structurally related compounds and established principles of organic chemistry to predict its characteristics and outline a robust experimental workflow for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for **N-(2-chlorophenyl)-4-isopropylbenzamide**. These predictions are based on the analysis of similar benzamide structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5 - 8.7	br s	1H	N-H (Amide)
~8.4 - 8.6	d	1H	Ar-H (ortho to Cl)
~7.8 - 8.0	d	2H	Ar-H (ortho to C=O)
~7.3 - 7.5	m	3H	Ar-H (meta to C=O) and Ar-H
~7.2 - 7.3	t	1H	Ar-H
~7.0 - 7.2	t	1H	Ar-H
~3.0 - 3.2	sept	1H	-CH(CH ₃) ₂
~1.2 - 1.4	d	6H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~165 - 167	C=O (Amide)
~152 - 154	Ar-C (ipso to isopropyl)
~135 - 137	Ar-C (ipso to NH)
~131 - 133	Ar-C (ipso to C=O)
~129 - 131	Ar-CH
~128 - 130	Ar-C (ipso to Cl)
~127 - 129	Ar-CH
~126 - 128	Ar-CH
~124 - 126	Ar-CH
~122 - 124	Ar-CH
~121 - 123	Ar-CH
~34 - 36	-CH(CH ₃) ₂
~23 - 25	-CH(CH ₃) ₂

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	Medium, Sharp	N-H Stretch
~3000 - 3100	Medium	Aromatic C-H Stretch
~2850 - 3000	Medium	Aliphatic C-H Stretch
~1650 - 1680	Strong	C=O Stretch (Amide I)
~1510 - 1550	Strong	N-H Bend (Amide II) & C=C Stretch
~1400 - 1500	Medium	C=C Stretch (Aromatic)
~1000 - 1100	Medium	C-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Assignment
~273/275	High	[M] ⁺ (Molecular Ion, ³⁵ Cl/ ³⁷ Cl isotopes)
~147	High	[C ₁₀ H ₁₁ O] ⁺ (4-isopropylbenzoyl cation)
~127/129	Medium	[C ₆ H ₅ ClN] ⁺ (2-chloroaniline radical cation)
~119	Medium	[C ₉ H ₁₁] ⁺ (loss of CO from 147)
~91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

2.1 Synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide

This protocol describes a standard amidation reaction via an acyl chloride intermediate.

Materials:

- 4-isopropylbenzoic acid
- Thionyl chloride (SOCl_2)
- 2-chloroaniline
- Triethylamine (Et_3N) or Pyridine
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Acyl Chloride Formation:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
 - Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
 - Heat the reaction mixture to reflux (approximately $80\text{ }^\circ\text{C}$) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
 - After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-isopropylbenzoyl chloride can be used directly in the next step.
- Amide Formation:
 - In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
 - Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.

- Slowly add a solution of the crude 4-isopropylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled aniline solution dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

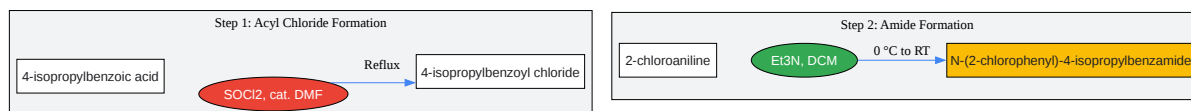
2.2 Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified product in deuterated chloroform (CDCl_3).
 - Acquire ^1H NMR and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer.
 - Process the spectra to identify chemical shifts, multiplicities, and integration values.
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum of the purified product using an FT-IR spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
 - Identify the characteristic absorption bands for the functional groups present.
- Mass Spectrometry (MS):

- Analyze the purified product using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).
- Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for **N-(2-chlorophenyl)-4-isopropylbenzamide**.



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